An In-depth Technical Guide to the Physical Properties of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol
An In-depth Technical Guide to the Physical Properties of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is not extensively available in public literature. This guide synthesizes available information and outlines authoritative, standardized methodologies for its characterization. Where specific data is unavailable, this guide employs data from structurally similar compounds for illustrative purposes and clearly indicates them as such.
Introduction: A Heterocyclic Scaffold of Interest
5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyrazole ring is a common scaffold in numerous pharmacologically active agents, while the pyrimidine substituent is a key component of nucleobases, suggesting a potential for this molecule to interact with biological systems.[1] A thorough understanding of the physical properties of this compound is a critical first step in any research and development pipeline, as these properties govern its solubility, stability, purity, and ultimately, its suitability for various applications.
This guide provides a comprehensive overview of the key physical properties of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol and the expert methodologies used to determine them.
Molecular Structure and Core Properties
The fundamental physical properties of a molecule are dictated by its structure. The presence of multiple nitrogen atoms, an amino group, and a hydroxyl group suggests that hydrogen bonding will play a significant role in its intermolecular interactions.
Caption: Molecular structure of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol highlighting key functional groups.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅O | [2] |
| Molecular Weight | 177.17 g/mol | Calculated |
| Monoisotopic Mass | 177.06506 Da | [2] |
| Predicted XlogP | -0.4 | [2] |
| CAS Number | Not available |
XlogP is a computed prediction of the logarithm of the octanol/water partition coefficient, a key indicator of a compound's lipophilicity.
Thermal Properties: Melting Point and Decomposition
3.1 Importance in Drug Development
The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates high purity, while a broad range suggests the presence of impurities. Furthermore, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) can reveal phase transitions, decomposition temperatures, and information about polymorphism, all of which are critical for formulation and stability studies.
3.2 Standard Protocol for DSC Analysis
This protocol outlines a standard method for determining the melting point and thermal behavior of a solid sample.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
-
Aluminum pans and lids
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Sealing: Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. Note any other thermal events, such as exothermic decomposition.
3.3 Expected and Comparative Data
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of a compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts and coupling patterns would be key to confirming the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.
4.2 Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the presence of key functional groups. Expected characteristic absorption bands include:
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N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
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O-H stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.
-
C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
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C-O stretching: Around 1000-1200 cm⁻¹.
4.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Predicted collision cross-section values can also be calculated for different adducts.[2]
Caption: A typical workflow for the spectroscopic characterization of a novel compound.
Solubility Profile
5.1 Significance in Research and Drug Development
Solubility is a critical parameter that influences a compound's bioavailability, formulation options, and performance in biological assays. Poor aqueous solubility is a common challenge in drug development.
5.2 Standard Protocol for Kinetic Solubility Assay
This protocol describes a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO stock solution of the test compound (e.g., 10 mM)
-
96-well plates (one for dilution, one for solubility)
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Serial Dilution: Prepare a serial dilution of the DMSO stock solution in a 96-well plate.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS). This creates a range of final compound concentrations with a consistent final DMSO percentage (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity (nephelometry) or absorbance of each well.
-
Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate, identified by a sharp increase in the measured signal.
5.3 Predicted Solubility
Given the presence of multiple hydrogen bond donors and acceptors, 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is expected to have moderate aqueous solubility. Its solubility in organic solvents will vary depending on the polarity of the solvent.
Table 2: Hypothetical Solubility Data (Illustrative)
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Moderately Soluble | Multiple H-bond donors/acceptors. |
| DMSO | Highly Soluble | Polar aprotic solvent, effective for many heterocycles. |
| Methanol/Ethanol | Soluble | Polar protic solvents, capable of H-bonding. |
| Acetonitrile | Sparingly Soluble | Polar aprotic, but less effective than DMSO. |
| Dichloromethane | Poorly Soluble | Nonpolar organic solvent. |
Acidity and Basicity (pKa)
The pKa values of a compound are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The pyrazole, amino, and hydroxyl groups can all participate in acid-base equilibria. The basicity of related aminopyrazoles has been studied, and these can serve as a reference for predicting the behavior of the title compound.[5][6]
Conclusion
While comprehensive experimental data for 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol remains to be fully elucidated in the public domain, this guide provides a robust framework for its characterization. By applying the standardized methodologies outlined herein for thermal, spectroscopic, and solubility analysis, researchers and drug development professionals can systematically determine the critical physical properties of this and other novel compounds. Such a thorough characterization is an indispensable foundation for advancing promising molecules from the laboratory to impactful applications.
References
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
PubChem. 5-amino-1-(pyrimidin-2-yl)-1h-pyrazol-3-ol. [Link]
-
U.S. Environmental Protection Agency. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. [Link]
-
MDPI. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]
-
ResearchGate. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]
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National Center for Biotechnology Information. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. [Link]
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National Center for Biotechnology Information. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]
-
U.S. Environmental Protection Agency. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. [Link]
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- 2. PubChemLite - 5-amino-1-(pyrimidin-2-yl)-1h-pyrazol-3-ol (C7H7N5O) [pubchemlite.lcsb.uni.lu]
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- 4. 5-Amino-3-(2-thienyl)-1H-pyrazole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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